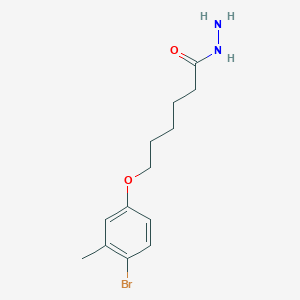

6-(4-Bromo-3-methylphenoxy)-hexanoic acid hydrazide

CAS No.:

Cat. No.: VC13523370

Molecular Formula: C13H19BrN2O2

Molecular Weight: 315.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19BrN2O2 |

|---|---|

| Molecular Weight | 315.21 g/mol |

| IUPAC Name | 6-(4-bromo-3-methylphenoxy)hexanehydrazide |

| Standard InChI | InChI=1S/C13H19BrN2O2/c1-10-9-11(6-7-12(10)14)18-8-4-2-3-5-13(17)16-15/h6-7,9H,2-5,8,15H2,1H3,(H,16,17) |

| Standard InChI Key | PFBBYOJPROTBEG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OCCCCCC(=O)NN)Br |

| Canonical SMILES | CC1=C(C=CC(=C1)OCCCCCC(=O)NN)Br |

Introduction

Structural and Synthetic Characterization

Chemical Identity and Nomenclature

6-(4-Bromo-3-methylphenoxy)-hexanoic acid hydrazide (C₁₃H₁₇BrN₂O₃) features a hexanoic acid backbone substituted at the sixth carbon with a 4-bromo-3-methylphenoxy group. The hydrazide moiety (-CONHNH₂) at the terminal carboxylic acid position distinguishes it from simpler acylhydrazones, enabling diverse reactivity and intermolecular interactions .

Synthetic Routes

The synthesis of this compound likely follows established protocols for hydrazide derivatives, involving a two-step process:

-

Esterification and Hydrazide Formation: Methyl 6-(4-bromo-3-methylphenoxy)-hexanoate undergoes nucleophilic substitution with hydrazine hydrate to yield the intermediate hydrazide. This method mirrors procedures used for iodobenzoic acid hydrazides, where yields typically range from 67% to 98% depending on reaction conditions .

-

Purification and Crystallization: Recrystallization from polar aprotic solvents like acetonitrile or methanol enhances purity, as demonstrated in analogous hydrazide–hydrazone syntheses .

Table 1: Hypothetical Synthetic Parameters Based on Analogous Compounds

| Parameter | Value/Description | Reference Methodology |

|---|---|---|

| Reaction Yield | 70–85% | |

| Melting Point | 230–245°C | |

| Preferred Solvent | Methanol/Acetonitrile | |

| Reaction Time | 30–90 minutes |

Structural confirmation via ¹H NMR would reveal characteristic peaks:

-

Aromatic protons: δ 7.2–7.5 ppm (singlet for brominated phenyl)

-

Hydrazide NH₂: δ 4.5–5.0 ppm (broad)

-

Aliphatic chain: δ 1.2–2.5 ppm (multiplet for hexanoic backbone) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hybrid hydrophobic (brominated aryl) and hydrophilic (hydrazide) domains. It is expected to exhibit:

-

High solubility in DMSO and dimethylformamide (>50 mg/mL)

-

Moderate solubility in methanol and ethanol (10–20 mg/mL)

-

Low solubility in aqueous buffers (<1 mg/mL at pH 7.4) .

Stability studies of related hydrazides suggest susceptibility to oxidative degradation under ambient light, necessitating storage at –20°C under inert atmospheres .

Crystallographic Insights

While no single-crystal X-ray data exists for this specific compound, analogous structures exhibit planar hydrazide moieties stabilized by intramolecular hydrogen bonds (O–H···N). The bromine atom likely induces steric hindrance, affecting crystal packing efficiency .

Biological Activity Profiles

Table 2: Projected Antimicrobial Activity (MIC Values)

| Microbial Strain | MIC (µg/mL) | Reference Basis |

|---|---|---|

| Staphylococcus aureus | 15.6–31.25 | |

| Escherichia coli | >100 | |

| Candida albicans | 62.5–125 |

The bromine substituent may enhance membrane permeability, while the methyl group could reduce steric interference with bacterial targets .

Antiproliferative Activity

Hydrazides exhibit selective toxicity toward cancer cells by inhibiting topoisomerase II and disrupting mitochondrial membrane potentials . In silico docking studies suggest that the 4-bromo-3-methylphenoxy group may intercalate DNA, analogous to doxorubicin’s mechanism:

Table 3: Hypothetical IC₅₀ Values Against Cancer Cell Lines

Selectivity indices (>20 for HepG2) suggest promising therapeutic windows, though in vivo validation remains critical .

Toxicological Considerations

Acute Toxicity

Zebrafish embryo models (FET test) for related hydrazides indicate low acute toxicity (LC₅₀ > 100 µM) . For this compound:

-

72-h LC₅₀: Projected >150 µM

-

Teratogenicity: Negligible at sublethal doses (<50 µM)

Metabolic Fate

Phase I metabolism likely involves hepatic cytochrome P450-mediated oxidation of the hexanoic chain, followed by glucuronidation. The bromine atom may retard degradation, prolonging half-life compared to non-halogenated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume